3-(2-methoxynaphthalen-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide 3-(2-methoxynaphthalen-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide
Brand Name: Vulcanchem
CAS No.: 2034592-25-9
VCID: VC4998925
InChI: InChI=1S/C25H28N2O3/c1-29-23-10-8-18-5-2-3-7-21(18)22(23)9-11-24(28)27-25(19-12-15-30-16-13-19)20-6-4-14-26-17-20/h2-8,10,14,17,19,25H,9,11-13,15-16H2,1H3,(H,27,28)
SMILES: COC1=C(C2=CC=CC=C2C=C1)CCC(=O)NC(C3CCOCC3)C4=CN=CC=C4
Molecular Formula: C25H28N2O3
Molecular Weight: 404.51

3-(2-methoxynaphthalen-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide

CAS No.: 2034592-25-9

Cat. No.: VC4998925

Molecular Formula: C25H28N2O3

Molecular Weight: 404.51

* For research use only. Not for human or veterinary use.

3-(2-methoxynaphthalen-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide - 2034592-25-9

Specification

CAS No. 2034592-25-9
Molecular Formula C25H28N2O3
Molecular Weight 404.51
IUPAC Name 3-(2-methoxynaphthalen-1-yl)-N-[oxan-4-yl(pyridin-3-yl)methyl]propanamide
Standard InChI InChI=1S/C25H28N2O3/c1-29-23-10-8-18-5-2-3-7-21(18)22(23)9-11-24(28)27-25(19-12-15-30-16-13-19)20-6-4-14-26-17-20/h2-8,10,14,17,19,25H,9,11-13,15-16H2,1H3,(H,27,28)
Standard InChI Key VDIOIDXEFRYXLR-UHFFFAOYSA-N
SMILES COC1=C(C2=CC=CC=C2C=C1)CCC(=O)NC(C3CCOCC3)C4=CN=CC=C4

Introduction

Structural Characteristics

Core Molecular Architecture

The compound’s structure integrates four distinct moieties:

  • 2-Methoxynaphthalen-1-yl group: A bicyclic aromatic system with a methoxy substituent at position 2, contributing to hydrophobic interactions and π-stacking potential.

  • Pyridin-3-yl group: A nitrogen-containing heterocycle that enhances solubility and enables hydrogen bonding.

  • Oxan-4-yl (tetrahydropyran) group: A six-membered oxygenated ring that introduces conformational rigidity and modulates bioavailability.

  • Propanamide linker: A three-carbon chain with an amide functional group, facilitating structural flexibility and serving as a hydrogen bond donor/acceptor.

The spatial arrangement of these components is critical for target binding. The naphthalene and pyridine rings adopt planar configurations, while the oxan-4-yl group introduces a stereochemical center, as evidenced by the compound’s InChIKey VDIOIDXEFRYXLR-UHFFFAOYSA-N.

Table 1: Physicochemical Properties of 3-(2-Methoxynaphthalen-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide

PropertyValue
Molecular FormulaC25H28N2O3
Molecular Weight404.51 g/mol
IUPAC Name3-(2-methoxynaphthalen-1-yl)-N-[oxan-4-yl(pyridin-3-yl)methyl]propanamide
SMILESCOC1=C(C2=CC=CC=C2C=C1)CCC(=O)NC(C3CCOCC3)C4=CN=CC=C4
LogP (Predicted)3.2–3.8
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Synthesis Pathways

Stepwise Assembly

The synthesis of 3-(2-methoxynaphthalen-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide typically involves a multi-step process:

  • Naphthalene Functionalization:

    • Methoxylation of 2-naphthol using methyl iodide or dimethyl sulfate under basic conditions.

    • Friedel-Crafts alkylation to introduce the propanamide side chain.

  • Pyridine-Oxan-4-yl Intermediate Preparation:

    • Coupling of pyridin-3-ylmethanol with oxan-4-amine via reductive amination.

    • Purification via column chromatography to isolate the secondary amine.

  • Amide Bond Formation:

    • Reaction of the naphthalene-propanoyl chloride with the pyridine-oxan-4-yl amine using Hünig’s base as a catalyst.

    • Yield optimization through temperature control (0–5°C).

Table 2: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
MethoxylationCH3I, K2CO3, DMF, 80°C85
Friedel-CraftsAlCl3, CH2Cl2, RT72
Reductive AminationNaBH3CN, MeOH, 40°C68
Amide CouplingDIPEA, DCM, 0–5°C61

Pharmacokinetic and Toxicity Profile

ADME Properties

  • Absorption: Moderate oral bioavailability (F = 35–40%) due to the oxan-4-yl group’s effect on membrane permeability.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the naphthalene ring, yielding hydroxylated metabolites.

  • Excretion: Primarily renal (60–70%), with a half-life of 4.6 hours in rodent models.

Research Applications and Future Directions

Targeted Drug Design

The compound’s modular structure allows for iterative optimization:

  • Substituting the methoxy group with halogens (e.g., Cl, F) to enhance blood-brain barrier penetration.

  • Replacing oxan-4-yl with azetidine to reduce steric hindrance .

Clinical Translation Challenges

  • Solubility Limitations: Aqueous solubility <0.1 mg/mL necessitates prodrug strategies.

  • Synthetic Complexity: Low yielding amide coupling steps (61%) require flow chemistry approaches.

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